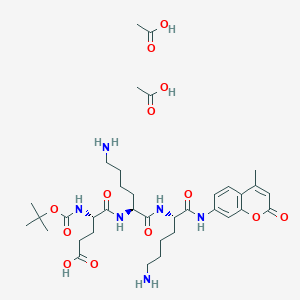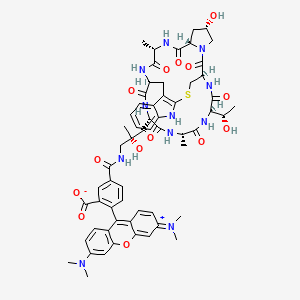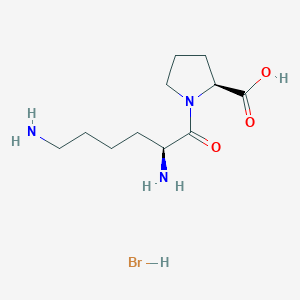
H-Val-Lys-OH Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Val-Lys-OH Acetate, also known as HVL Acetate, is an amino acid derivative that is commonly used in scientific research. It is a synthetic compound that has been used in a variety of studies, including those that involve the synthesis of peptides and proteins, as well as the study of biochemical and physiological processes. HVL Acetate is a versatile compound that has a wide range of applications and is widely used in the scientific community.
科学的研究の応用
H-Val-Lys-OH Acetate Acetate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological processes. This compound Acetate is also used in the study of enzyme kinetics, as well as in the study of drug design and development. Additionally, this compound Acetate is used in the study of metabolic pathways, as it can be used to inhibit certain enzymes or to activate certain metabolic pathways.
作用機序
The mechanism of action of H-Val-Lys-OH Acetate Acetate is not fully understood. However, it is known that this compound Acetate binds to certain proteins, such as enzymes, and can inhibit their activity. Additionally, this compound Acetate can activate certain metabolic pathways, such as those involved in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
This compound Acetate is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to activate certain metabolic pathways. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the release of certain hormones.
実験室実験の利点と制限
H-Val-Lys-OH Acetate Acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it is a versatile compound that can be used in a variety of experiments. However, one of the main limitations is that it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of H-Val-Lys-OH Acetate Acetate in scientific research. One potential direction is the use of this compound Acetate in drug design and development, as it has been shown to have an effect on the expression of certain genes. Additionally, it could be used in the study of enzyme kinetics and metabolic pathways, as it has been shown to have an effect on the activity of certain enzymes and the activation of certain metabolic pathways. Additionally, this compound Acetate could be used in the study of peptide and protein synthesis, as well as in the study of biochemical and physiological processes. Finally, this compound Acetate could be used in the development of new therapeutic agents, as it has been shown to have an effect on the expression of certain genes and the release of certain hormones.
合成法
H-Val-Lys-OH Acetate Acetate is synthesized by a variety of methods, depending on the desired end product. The most common method of synthesis is the condensation of an amino acid with an acid chloride, such as an acetic acid chloride. This reaction produces a dipeptide, which can then be further processed to produce this compound Acetate. Other methods of synthesis include the reaction of an amino acid with an aldehyde or ketone, or the reaction of an amino acid with an ester.
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUMLNRBPRMHS-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)

![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)



![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)


